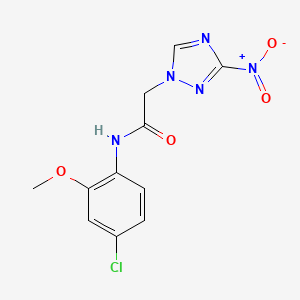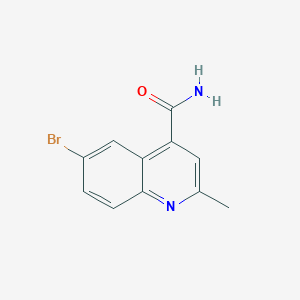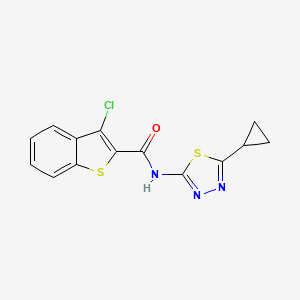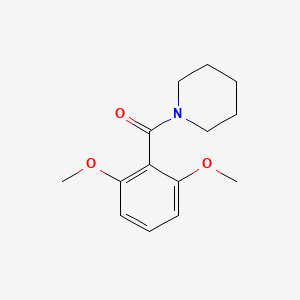
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, also known as CP47,497, is a synthetic cannabinoid that has gained significant attention in scientific research. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. CP47,497 has been used in various scientific studies to investigate the mechanisms of action of cannabinoids and their effects on the body.
Mechanism of Action
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a high affinity for the CB1 receptor and is a potent agonist of this receptor.
Biochemical and physiological effects:
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to affect pain perception, appetite regulation, and immune function. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone in lab experiments is that it is a potent agonist of the CB1 receptor, making it useful for investigating the effects of cannabinoids on this receptor. However, one limitation of using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is that it is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body.
Future Directions
There are many potential future directions for research involving (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone. One area of research could focus on the development of new drugs that target the CB1 receptor, using (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone as a starting point. Another area of research could investigate the potential therapeutic uses of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone, such as its anti-inflammatory and neuroprotective effects. Additionally, future research could investigate the effects of (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone on other receptors and neurotransmitter systems in the body.
Synthesis Methods
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 3,4-methylenedioxyphenyl-2-propanone to form the intermediate compound 1-(4-chlorophenyl)-2-(3,4-methylenedioxyphenyl)propan-1-one. This intermediate is then reacted with 2,3-dihydrobenzofuran to produce the final product, (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone.
Scientific Research Applications
(4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has been used extensively in scientific research to investigate the mechanisms of action of cannabinoids. It has been found to be a potent agonist of the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. (4-chlorophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
properties
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWBATYQZAZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)
![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)

![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)


